N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a 6-isopropyl-substituted benzo[d]thiazol-2-yl group and a thiophen-2-ylsulfonyl moiety. The benzo[d]thiazol ring is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and receptor modulation .
Properties
IUPAC Name |
N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S3/c1-13(2)15-5-6-16-17(12-15)28-20(21-16)22-19(24)14-7-9-23(10-8-14)29(25,26)18-4-3-11-27-18/h3-6,11-14H,7-10H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWDPTMOFQHAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety
- A thiophene ring
- A piperidine backbone
This unique combination of heterocycles contributes to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Potential anticancer activity
Antimicrobial Activity
Recent studies have shown that this compound demonstrates significant antimicrobial activity against several pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in metabolic pathways.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways.
Anticancer Activity
Preliminary research suggests that this compound may exhibit anticancer properties through the induction of apoptosis in cancer cell lines.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, the compound was found to decrease cell viability significantly at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 25 |
The precise mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with specific cellular targets, leading to altered signaling pathways that result in reduced inflammation and enhanced apoptosis in cancerous cells.
Comparison with Similar Compounds
Structural Analogues from Multitarget Inhibitor Studies
Key analogs (from and ) share the N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(aryl sulfonyl)piperidine-4-carboxamide scaffold but differ in sulfonyl substituents. A comparative analysis is shown below:
Key Findings :
- Yield and Synthetic Feasibility : The 2,4-dimethylphenyl variant (4–22) achieved the highest yield (75%), indicating favorable reaction kinetics, whereas dibromophenyl (4–21) had the lowest yield (28%) due to steric hindrance .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) stabilize sulfonyl bonds but reduce solubility, while electron-donating groups (e.g., methyl, methoxy) enhance solubility and bioavailability .
- Thiophen vs.
Piperidine-4-Carboxamide Derivatives in Other Therapeutic Contexts
- SARS-CoV-2 Inhibitors (): Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide highlight the core’s versatility. Fluorine and naphthalene substituents enhance metabolic stability and aromatic stacking, respectively, but differ from the target compound’s benzo[d]thiazol-thiophen combination .
- CDK7 Inhibitors (): Thiazole-based acrylamide derivatives (e.g., N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide) share a thiazole ring but employ acrylamide for covalent binding, unlike the target’s non-covalent sulfonyl-piperidine motif .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 6-isopropyl group on the benzo[d]thiazol ring increases logP compared to unsubstituted analogs, favoring blood-brain barrier penetration—critical for central nervous system targets (e.g., pain receptors) .
- Solubility : Thiophen sulfonyl’s moderate polarity balances lipophilicity, whereas dichlorophenyl analogs (4–20) may suffer from poor aqueous solubility .
- Synthetic Routes : and suggest that coupling reactions (e.g., amide bond formation) are common for such compounds, but yields depend on substituent compatibility .
Q & A
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Compound | IC₅₀ (µM, HCT-116) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 0.45 | 3.2 | 12 |
| N-(6-chlorobenzo[d]thiazol-2-yl) | 1.8 | 3.8 | 8 |
| Thiophene-free Analog | 5.6 | 2.1 | 45 |
| Data sourced from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
